molecular formula C12H15BrClN B1442298 1-(4-Bromo-2-chlorophenyl)methyl piperidine CAS No. 1200131-41-4

1-(4-Bromo-2-chlorophenyl)methyl piperidine

Cat. No. B1442298
M. Wt: 288.61 g/mol
InChI Key: JJKSBSLWZUMHGM-UHFFFAOYSA-N
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Description

“1-(4-Bromo-2-chlorophenyl)methyl piperidine” is a chemical compound with the molecular formula C12H15BrClN . It has a molecular weight of 288.61 .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-(4-Bromo-2-chlorophenyl)methyl piperidine”, has been a subject of research. Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-(4-Bromo-2-chlorophenyl)methyl piperidine” is 1S/C12H15BrClN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 .


Physical And Chemical Properties Analysis

“1-(4-Bromo-2-chlorophenyl)methyl piperidine” is a compound with a molecular weight of 288.61 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Crystallography and Material Science

The compound “4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile” has been studied in the field of crystallography . The crystal structure of this compound has been determined, providing valuable information about its physical and chemical properties .

Method of Application

In a representative experiment, 0.5 g (1.2 mmol) of chlorfenapyr was dissolved in anhydrous dichloromethane, boron tribromide (0.4 g, 1.5 mmol) was slowly dropped into the solution, and ethyl acetate and water were extracted to obtain the compound . Under the catalysis of iron powder, the title compound was obtained by bromination of the above compounds twice .

Results and Outcomes

The crystal structure of the compound was determined using X-ray diffraction . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 9.4183(18) Å, b = 15.185(3) Å, c = 13.1826(18) Å, β = 133.905(8)°, V = 1358.4(4) Å3, Z = 4 . The final refinement of the structure gave Rgt(F) = 0.0420 and wRref(F2) = 0.1015 .

Pharmacological Applications

Piperidine derivatives have been found to have a wide range of pharmacological applications . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Method of Application

The specific method of application would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in the lab and then tested in vitro (in a controlled lab environment outside of a living organism) and in vivo (inside a living organism) for their pharmacological effects .

Results and Outcomes

The results and outcomes of these applications are vast and varied, given the wide range of pharmacological effects. For example, some piperidine derivatives have shown promise in treating various types of cancer, while others have been effective in managing pain or inflammation .

Synthesis of Other Compounds

Piperidine derivatives, including “1-(4-Bromo-2-chlorophenyl)methyl piperidine”, can be used in the synthesis of other compounds. For instance, the compound “4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile” is a key intermediate for the synthesis of chlorfenapyr, a commonly used pesticide with low toxicity .

Method of Application

In a typical synthesis, the piperidine derivative would be reacted with other reagents under specific conditions to form the desired compound .

Results and Outcomes

The outcome of this application is the production of other useful compounds, such as chlorfenapyr, which has applications in agriculture as a pesticide .

Synthesis of Heterocyclic Rings

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They can be used to obtain several heterocyclic rings through ring closure reactions . Cyanopyridines, pyrazolines, isoxazoles and pyrimidines having different heterocyclic ring systems and multiple derivatives can be synthesized using piperidines .

Method of Application

The specific method of application would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in the lab and then tested in vitro (in a controlled lab environment outside of a living organism) and in vivo (inside a living organism) for their pharmacological effects .

Results and Outcomes

The results and outcomes of these applications are vast and varied, given the wide range of pharmacological effects. For example, some piperidine derivatives have shown promise in treating various types of cancer, while others have been effective in managing pain or inflammation .

Chalcone Derivatives

Method of Application

In a typical synthesis, the piperidine derivative would be reacted with other reagents under specific conditions to form the desired compound .

Results and Outcomes

Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor and anticancer properties . The α,β-unsaturated carbonyl system in chalcones makes them biologically active , and exclusion of the carbonyl system makes them biologically inactive, ensuring stability in both cis and trans forms .

Safety And Hazards

The compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

1-[(4-bromo-2-chlorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKSBSLWZUMHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259243
Record name 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-chlorophenyl)methyl piperidine

CAS RN

1200131-41-4
Record name 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200131-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a pre-stirred solution of 4-bromo-2-chlorobenzaldehyde (1.01 g, 4.6 mmol) and piperidine (500 μL, 5.0 mmol) in DCM (20 mL) at 0° C. was added sodium triacetoxyborohydride (1.46 g, 6.9 mmol) in portions. The reaction mixture was allowed to warm to ambient temperature and then partitioned between water (50 mL) and dichloromethane (50 mL). The organic phase was separated, washed with saturated aqueous sodium carbonate (50 mL), dried over anhydrous sodium sulfate, filtered and evaporated in vacuo. The resultant residue was loaded onto a 20 g SCX-2 cartridge which was washed with methanol then 2N ammonia in methanol. Concentration of the combined basic fractions in vacuo afforded the title compound as a colourless oil (1.15 g, 87%). NMR (CDCl3, 400 MHz): 7.50-7.48 (m, 1H); 7.40-7.33 (m, 2H); 3.50 (s, 2H); 2.46-2.38 (m, 4H); 1.62-1.53 (m, 4H); 1.49-1.40 (m, 2H). LCMS (Method B): RT=2.03 min, M+H+=288.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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